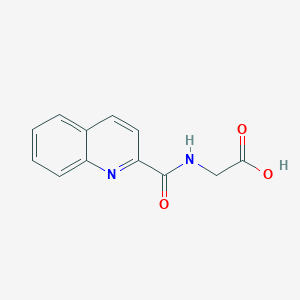

2-(Quinoline-2-carbonylamino)acetic acid

Description

Properties

CAS No. |

613-58-1 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-(quinoline-2-carbonylamino)acetic acid |

InChI |

InChI=1S/C12H10N2O3/c15-11(16)7-13-12(17)10-6-5-8-3-1-2-4-9(8)14-10/h1-6H,7H2,(H,13,17)(H,15,16) |

InChI Key |

HCIAAULRYYHQQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O |

Other CAS No. |

613-58-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Comparisons

The following table summarizes key structural and molecular differences between 2-(Quinoline-2-carbonylamino)acetic acid and related compounds:

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Quinoline-2-carbonylamino)acetic acid?

The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with amino-acetic acid moieties. A standard approach includes activating quinoline-2-carboxylic acid via its acid chloride, followed by reaction with glycine or protected glycine derivatives under Schotten-Baumann conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side reactions such as hydrolysis of the acid chloride .

Q. How can researchers confirm the structural integrity and purity of 2-(Quinoline-2-carbonylamino)acetic acid?

Orthogonal analytical techniques are recommended:

- NMR spectroscopy (¹H/¹³C) to verify connectivity of the quinoline and glycine moieties.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization).

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks .

Q. What experimental strategies are used to study protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd).

- X-ray crystallography or cryo-EM for resolving binding conformations in enzyme active sites, leveraging the quinoline scaffold’s propensity for π-π stacking and hydrogen bonding .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Use co-solvents like DMSO (≤1% v/v) with buffer systems (e.g., PBS at pH 7.4).

- Employ micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. What mechanistic insights explain the enzyme inhibition activity of 2-(Quinoline-2-carbonylamino)acetic acid?

Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis experiments suggest competitive inhibition via:

- Blocking substrate access through quinoline-ring insertion into hydrophobic pockets.

- Stabilizing inactive enzyme conformations via hydrogen bonds between the acetamido group and catalytic residues (e.g., serine hydrolases) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?

- Meta-analysis of assay conditions (e.g., buffer pH, ionic strength, and enzyme isoforms).

- Validate activity using orthogonal assays (e.g., fluorogenic substrates vs. radiometric assays).

- Control for batch-to-batch variability via rigorous QC (HPLC, elemental analysis) .

Q. What strategies optimize the stability of 2-(Quinoline-2-carbonylamino)acetic acid in long-term biochemical studies?

- Store lyophilized samples at −80°C under inert gas (N2).

- Avoid prolonged exposure to light or oxidizing agents.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How can researchers probe the compound’s selectivity across structurally related enzyme targets?

- Kinetic profiling against enzyme panels (e.g., serine proteases, kinases).

- Thermal shift assays (DSF) to compare target engagement versus off-target proteins.

- CRISPR-Cas9 knockout models to validate phenotypic specificity in cellular assays .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.

- Report IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit (R<sup>2</sup> > 0.98) .

Application-Specific Questions

Q. How is this compound utilized in studying bacterial metalloenzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.